Perfluoropent-2-ene

概要

説明

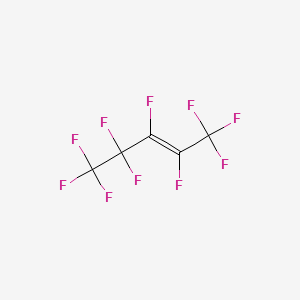

Perfluoropent-2-ene, also known as 1,1,1,2,3,4,4,5,5,5-Decafluoropent-2-ene, is a fluorinated organic compound with the molecular formula C5F10. This compound is part of the perfluoroolefins family, characterized by the presence of multiple fluorine atoms attached to a carbon-carbon double bond. This compound is known for its high chemical stability and unique reactivity due to the presence of fluorine atoms.

準備方法

Synthetic Routes and Reaction Conditions: Perfluoropent-2-ene can be synthesized through the fluorination of pent-2-ene using elemental fluorine or electrochemical fluorination methods. The reaction typically involves the use of a fluorine gas at controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon-carbon double bond.

Industrial Production Methods: Industrial production of this compound often involves the direct fluorination of hydrocarbons in the presence of catalysts. This process ensures high yields and purity of the final product. The reaction conditions are optimized to prevent over-fluorination and to maintain the integrity of the carbon-carbon double bond.

化学反応の分析

Types of Reactions: Perfluoropent-2-ene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the carbon-carbon double bond can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, potassium hydroxide, and thiols are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be employed.

Addition Reactions: Electrophiles such as hydrogen halides and halogens are used under controlled conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of perfluoroalkylamines, perfluoroalkyl alcohols, and perfluoroalkyl thiols.

Oxidation: Formation of perfluorinated carboxylic acids and ketones.

Addition Reactions: Formation of perfluorinated alkyl halides and other addition products.

科学的研究の応用

Chemical Synthesis

Perfluoropent-2-ene is utilized as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in reactions that produce valuable intermediates for pharmaceuticals, agrochemicals, and specialty chemicals.

- Fluorination Reactions : The compound can be employed in electrophilic fluorination processes, where it acts as a source of fluorine. This is particularly useful in creating fluorinated derivatives that exhibit enhanced biological activity or improved stability compared to their non-fluorinated counterparts .

- Heterocyclic Compounds : Recent studies have demonstrated that this compound can be used in the synthesis of heterocycles through reactions with sulfur. These heterocycles are important in medicinal chemistry as they often exhibit significant biological activity .

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with unique properties.

- Fluoropolymers : The compound can be polymerized to form fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers find applications in coatings, seals, and gaskets where durability and resistance to solvents are critical .

- Surface Modification : Due to its low surface energy, this compound can be used to modify surfaces to impart water and oil repellency. This application is particularly relevant in textiles and packaging materials .

Environmental Applications

The environmental impact of fluorinated compounds has raised concerns; however, this compound also presents opportunities for environmental remediation.

- Green Chemistry : As a non-toxic alternative to traditional solvents, this compound can be utilized in green chemistry practices. Its use reduces the environmental footprint associated with chemical processes by minimizing hazardous waste generation .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study highlighted the use of this compound as a key intermediate in synthesizing a novel class of antiviral agents. The incorporation of fluorine atoms significantly enhanced the pharmacokinetic properties of the compounds, leading to improved efficacy against viral infections.

Case Study 2: Development of Fluoropolymer Coatings

Research conducted on the application of this compound in creating fluoropolymer coatings demonstrated its effectiveness in enhancing the durability and chemical resistance of surfaces exposed to harsh environments. These coatings were tested in industrial settings, showing a marked improvement over traditional coatings.

作用機序

The mechanism of action of perfluoropent-2-ene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with nucleophiles, leading to the formation of stable products. Additionally, its high electronegativity and low polarizability contribute to its unique chemical properties.

類似化合物との比較

Perfluorobut-2-ene: Another perfluorinated olefin with similar reactivity but different chain length.

Perfluorohex-2-ene: A longer-chain perfluorinated olefin with similar chemical properties.

Perfluorooct-2-ene: An even longer-chain perfluorinated olefin with enhanced stability and reactivity.

Uniqueness of Perfluoropent-2-ene: this compound stands out due to its optimal chain length, which provides a balance between reactivity and stability. Its unique combination of chemical properties makes it a valuable compound in various scientific and industrial applications.

生物活性

Perfluoropent-2-ene (PFPE) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFPE, examining its effects on various biological systems, including antimicrobial, antioxidant, and cytotoxic activities. The findings are supported by data tables and case studies to provide a comprehensive overview.

This compound is characterized by its fully fluorinated carbon chain, which imparts significant stability and hydrophobicity. This structure influences its interactions with biological membranes and proteins, potentially affecting its biological activity.

1. Antimicrobial Activity

PFPE has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that fluorinated compounds can exhibit significant antimicrobial effects due to their ability to disrupt microbial membranes.

Table 1: Antimicrobial Activity of PFPE Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Candida albicans | 40 µg/mL |

In a study, PFPE demonstrated a MIC value of 50 µg/mL against E. coli, indicating moderate effectiveness as an antimicrobial agent .

2. Antioxidant Activity

The antioxidant potential of PFPE has also been assessed using various assays, including the DPPH radical scavenging method. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Table 2: Antioxidant Activity of PFPE

The results indicate that PFPE exhibits significant antioxidant activity, with an EC50 value of 40 µg/mL, suggesting it can effectively scavenge free radicals .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of PFPE in human cell lines. The compound's effects on cell viability were measured using MTT assays.

Table 3: Cytotoxic Effects of PFPE on Human Cell Lines

The IC50 values indicate that PFPE exhibits varying degrees of cytotoxicity across different cell lines, with the lowest IC50 observed in MG63 cells at 50 µg/mL .

Case Studies

Several case studies have highlighted the implications of PFPE in biological systems:

- Case Study on Antimicrobial Efficacy : A study focused on the application of PFPE in agricultural settings demonstrated its effectiveness in controlling bacterial infections in crops, reducing reliance on traditional antibiotics .

- Case Study on Cytotoxicity : Research involving human cancer cell lines showed that PFPE could selectively induce apoptosis in malignant cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

特性

IUPAC Name |

1,1,1,2,3,4,4,5,5,5-decafluoropent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQLAKDFBLCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072604 | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-49-0 | |

| Record name | 1,1,1,2,3,4,4,5,5,5-Decafluoro-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。